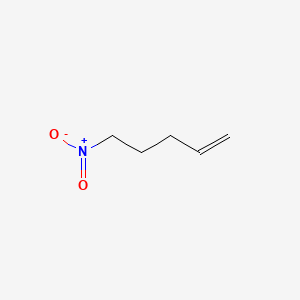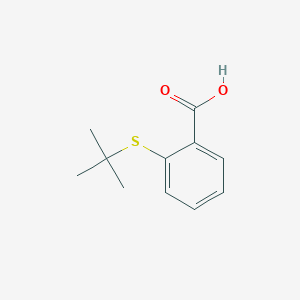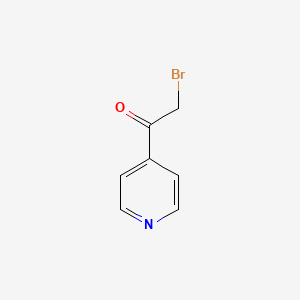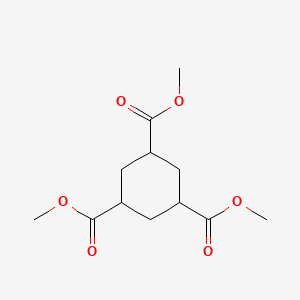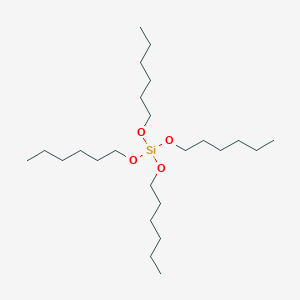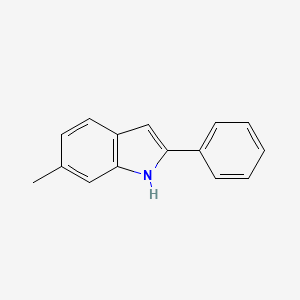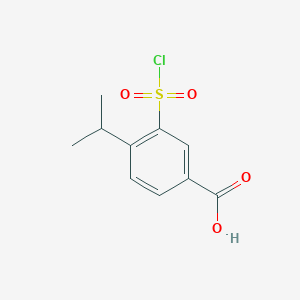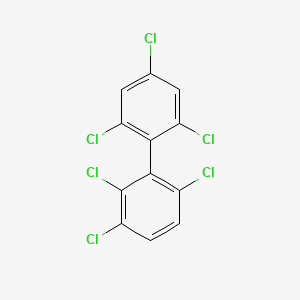
2,2',3,4',6,6'-Hexachlorobiphenyl
Descripción general
Descripción
2,2',3,4',6,6'-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H4Cl6 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Shorthand Numbering and Classification The complexity of chlorobiphenyl compounds, including 2,2',3,4',6,6'-Hexachlorobiphenyl, necessitates a systematic approach for their identification and shorthand notation. Zitko (1983) proposed using hexadecimal (Hex) numbers for an abbreviated designation of chlorobiphenyls, simplifying the representation and classification of these compounds in scientific research (Zitko, 1983).
Metabolic Behavior and Environmental Persistence Hexachlorobiphenyl isomers exhibit varied metabolic behaviors in organisms and environmental matrices. Research by Kato, McKinney, and Matthews (1980) on the metabolism of symmetrical hexachlorobiphenyl isomers in rats highlighted the influence of molecular structure on the rate of metabolism and excretion, indicating significant persistence in the environment due to slow metabolic degradation (Kato et al., 1980). Similarly, Van Dort and Bedard (1991) demonstrated the ability of anaerobic microorganisms to dechlorinate polychlorinated biphenyls (PCBs), including hexachlorobiphenyl, suggesting pathways for environmental degradation (Van Dort & Bedard, 1991).
Degradation and Analytical Indicators The ratio of different hexachlorobiphenyl congeners, such as 2,2',3,4',5',6-Hexachlorobiphenyl to 2,2',4,4',5,5'-Hexachlorobiphenyl, has been explored as a degradational and analytical indicator. This approach aids in understanding the degradation pathways and potential external contamination of samples, providing insights into the environmental and biological fate of these compounds (Turrio-Baldassarri et al., 1997).
Environmental and Biological Impact Studies Research into the distribution, excretion, and effect of chlorine position on hexachlorobiphenyl isomers, as explored by Matthews and Tuey (1980), provides critical information on the environmental and biological impacts of these compounds. Their work highlights the significance of molecular structure in determining the persistence and bioaccumulation potential of hexachlorobiphenyls (Matthews & Tuey, 1980).
Advanced Chemical Analysis Techniques The application of advanced chemical analysis techniques, such as gas chromatography-mass spectrometry, has enabled the detailed study of the metabolic fate and environmental degradation of hexachlorobiphenyls. These analytical methods are essential for identifying metabolites and understanding the chemical transformations that these persistent pollutants undergo in various environmental and biological contexts (Van Dort & Bedard, 1991).
Mecanismo De Acción
Target of Action
The primary target of 2,2’,3,4’,6,6’-Hexachlorobiphenyl (PCB 136) is the cytochrome P450 enzyme (CYP2B6) . This enzyme plays an essential role in the bio-transformation of polychlorinated biphenyls (PCBs), a group of synthetic organic compounds .
Mode of Action
The interaction of PCB 136 with CYP2B6 involves electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction . This work also investigated the mechanism of converting active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment .
Biochemical Pathways
The metabolic activation of PCB 136 catalyzed by CYP2B6 is a key biochemical pathway . Structural analysis via the electrostatic and noncovalent interactions indicates that several residues play crucial roles in substrate recognition and metabolism . The halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants .
Result of Action
The molecular and cellular effects of PCB 136’s action are complex and can vary depending on the specific context. Some studies suggest that PCBs and their hydroxylated metabolites have been associated with neurodevelopmental disorders . Several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB developmental neurotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PCB 136. For example, the halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants . Moreover, the enantioselective enrichment of PCB atropisomers in animal and human tissues may have significant consequences for endocrine-disrupting effects of chiral ortho-substituted PCB congeners .
Análisis Bioquímico
Biochemical Properties
2,2’,3,4’,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The interactions with these enzymes and proteins are crucial for its metabolic processing and the resulting biochemical effects.
Cellular Effects
2,2’,3,4’,6,6’-Hexachlorobiphenyl has profound effects on various types of cells and cellular processes. It disrupts cellular calcium homeostasis and translocates protein kinase C, leading to increased ryanodine binding to calcium channels . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to significant alterations in cell behavior and health.
Molecular Mechanism
The molecular mechanism of 2,2’,3,4’,6,6’-Hexachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This activation leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, mediating its biochemical and toxic effects . Additionally, it disrupts cellular calcium homeostasis and protein kinase C translocation, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4’,6,6’-Hexachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation, which contributes to its long-term effects on cellular function . Studies have shown that it can cause the accumulation of porphyrin in the liver of rats, potentially leading to hepatic porphyria . These long-term effects highlight the compound’s persistence and potential for chronic toxicity.
Dosage Effects in Animal Models
The effects of 2,2’,3,4’,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. At lower doses, it may cause subtle biochemical changes, while higher doses can lead to significant toxic effects. For example, it has been found to cause the accumulation of porphyrin in the liver of rats, which could lead to hepatic porphyria . The compound’s toxic effects at high doses underscore the importance of understanding its dosage-dependent behavior.
Metabolic Pathways
2,2’,3,4’,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the bio-transformation of polychlorinated biphenyls, including 2,2’,3,4’,6,6’-Hexachlorobiphenyl . The compound’s metabolism involves oxidation and other reactions that lead to the formation of hydroxylated metabolites . These metabolic processes are essential for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, 2,2’,3,4’,6,6’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. Its lipophilic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and potential biomagnification in the food chain . The compound’s distribution within the body is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 2,2’,3,4’,6,6’-Hexachlorobiphenyl affects its activity and function. It has been reported to localize in cellular membranes, where it disrupts calcium homeostasis and protein kinase C translocation . These disruptions can lead to significant changes in cellular signaling and function. The compound’s localization is influenced by its chemical structure and interactions with cellular components.
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPNJBZNXQNKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074197 | |
| Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-08-1 | |
| Record name | PCB 150 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN2B094EU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


